molecular formula C7H13NO4 B015573 Valienamin CAS No. 38231-86-6

Valienamin

Katalognummer: B015573
CAS-Nummer: 38231-86-6
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: XPHOBMULWMGEBA-VZFHVOOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandin J2 is a member of the prostaglandin family, which are lipid compounds derived from arachidonic acid. Prostaglandin J2 is known for its role in various physiological processes, including inflammation and immune response. It is a cyclopentenone prostaglandin, characterized by a reactive α,β-unsaturated carbonyl group in its structure .

Wirkmechanismus

Target of Action

Valienamine is a C-7 aminocyclitol and is the key functional component of many natural glycosidase inhibitors . It is found as a substructure of pseudooligosaccharides such as the antidiabetic drug acarbose and the antibiotic validamycin . It is also a potent chemical chaperone drug candidate for the therapy of lysosomal storage disorders . Therefore, its primary targets are the enzymes involved in these biological processes, particularly glycosidases.

Mode of Action

Valienamine interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the enzymes’ function, leading to the therapeutic effects observed in the treatment of conditions like diabetes and lysosomal storage disorders .

Biochemical Pathways

Valienamine affects the biochemical pathways involving glycosidases. By inhibiting these enzymes, it disrupts the normal breakdown of glycosides in the body. This disruption can lead to the accumulation of certain glycosides, which is beneficial in the treatment of conditions like diabetes .

Pharmacokinetics

It is known that valienamine is an intermediate formed by microbial degradation of validamycins . More research is needed to fully understand the ADME properties of valienamine and their impact on its bioavailability.

Result of Action

The result of valienamine’s action is the inhibition of glycosidase activity, leading to the accumulation of certain glycosides. This accumulation can have therapeutic effects in the treatment of conditions like diabetes and lysosomal storage disorders .

Biochemische Analyse

Biochemical Properties

Valienamine plays a crucial role in biochemical reactions, particularly as a potent glucosidase inhibitor. It interacts with enzymes such as glycoside hydrolases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates . The interaction between valienamine and these enzymes is characterized by the binding of valienamine to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in the development of therapeutic agents for managing hyperglycemia .

Cellular Effects

Valienamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of glycoside hydrolases, leading to alterations in carbohydrate metabolism . Additionally, valienamine can modulate cell signaling pathways by inhibiting enzymes involved in these pathways, thereby affecting gene expression and cellular functions .

Molecular Mechanism

The molecular mechanism of valienamine involves its binding interactions with biomolecules, particularly enzymes. Valienamine binds to the active site of glycoside hydrolases, inhibiting their activity by mimicking the transition state of the enzyme-substrate complex . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, thereby affecting carbohydrate metabolism. Additionally, valienamine can influence gene expression by modulating the activity of enzymes involved in transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valienamine have been observed to change over time. Valienamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that valienamine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of valienamine vary with different dosages in animal models. At lower doses, valienamine has been shown to effectively inhibit glycosidase activity without causing significant adverse effects . At higher doses, valienamine can exhibit toxic effects, including disruptions in normal cellular functions and metabolic processes . Threshold effects have been observed, where the efficacy of valienamine plateaus beyond a certain dosage .

Metabolic Pathways

Valienamine is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycoside hydrolases and aminotransferases, affecting the flux of metabolites through these pathways . Valienamine can also influence the levels of various metabolites, including glucose and its derivatives .

Transport and Distribution

Within cells and tissues, valienamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of valienamine in target tissues, where it can exert its biochemical effects . The transport and distribution of valienamine are crucial for its efficacy as a therapeutic agent .

Subcellular Localization

Valienamine is localized in specific subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that valienamine reaches its target sites within the cell, where it can effectively inhibit glycosidase activity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Prostaglandin J2 kann durch Dehydratisierung von Prostaglandin D2 synthetisiert werden. Dieser Prozess beinhaltet die Entfernung von Wassermolekülen unter bestimmten Bedingungen, um die Cyclopentenon-Ringstruktur zu bilden . Die Reaktion erfordert typischerweise saure oder basische Katalysatoren, um den Dehydratisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Prostaglandin J2 die großtechnische Synthese unter Verwendung fortschrittlicher Techniken wie Flüssigchromatographie und Massenspektrometrie zur Reinigung und Analyse . Diese Verfahren gewährleisten eine hohe Reinheit und Ausbeute der Verbindung, was sie für verschiedene Anwendungen geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin J2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte und reduzierte Derivate von Prostaglandin J2, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Valienamine is an aminocarbasugar, a class of compounds characterized by the substitution of the ring oxygen in monosaccharides with a methylene group. This unique structural modification imparts significant biological activities, particularly as an inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism.

Inhibitory Effects on Glycosidases

Valienamine exhibits potent inhibitory activity against various glycosidases, particularly α-glucosidases, which are involved in the hydrolysis of glycosidic bonds. This activity has been extensively studied due to its implications in managing conditions such as Type 2 diabetes mellitus (T2DM).

  • Inhibition Mechanism : Valienamine acts as a competitive reversible inhibitor. It binds to the active site of α-glucosidases, preventing substrate access and thereby reducing enzyme activity. The inhibition constants (IC50) for valienamine derivatives against α-amylase and yeast α-glucosidase have been reported in the range of 10210^{-2} to 10510^{-5} mol/L, indicating significant potency .

Comparative Inhibition Data

The following table summarizes the IC50 values for valienamine and its derivatives against key glycosidases:

CompoundEnzymeIC50 (mol/L)
Valienamineα-Amylase10210^{-2}
ValienamineYeast α-Glucosidase10510^{-5}
4-α-Glucoside of ValienamineStreptomyces coelicolor GlgE1-V279S1000 µM (65% inhibition)
Voglibose (valienamine derivative)α-GlucosidaseNot specified

Case Studies and Research Findings

  • Inhibition of Honeybee α-Glucosidase : A study demonstrated that valienamine is a potent inhibitor of honeybee (Apis cerana) α-glucosidase, showcasing its potential ecological impact and relevance in entomology .
  • Synthetic Derivatives : Research has shown that modifications to valienamine can enhance its inhibitory properties. For instance, N-alkylated valienamines have been synthesized and tested, revealing improved activity against α-glucosidases compared to the parent compound .
  • Structural Analysis : X-ray crystallography has been employed to elucidate the binding interactions between valienamine derivatives and target enzymes. Structures of valienamine complexes have provided insights into the molecular basis of its inhibitory action, facilitating the design of more effective analogs .

Synthesis and Production

Valienamine can be synthesized through various methods, including microbial fermentation and chemical synthesis. Notably, it can be derived from D-maltose via enzymatic degradation by specific bacterial strains such as Pseudomonas denitrificans and Flavobacterium saccharophilum.

Synthetic Pathways

The synthetic route often involves:

  • Starting Material : D-maltose.
  • Key Steps : Chelation-controlled addition reactions followed by ring-closing metathesis to form the desired aminocarbasugar structure.

The efficiency of these synthetic methods is crucial for producing valienamine on a scale suitable for pharmacological applications.

Eigenschaften

IUPAC Name

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOBMULWMGEBA-VZFHVOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191622
Record name Valienamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38231-86-6
Record name Valienamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38231-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valienamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valienamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valienamine
Reactant of Route 2
Valienamine
Reactant of Route 3
Valienamine
Reactant of Route 4
Valienamine
Reactant of Route 5
Valienamine
Reactant of Route 6
Valienamine
Customer
Q & A

Q1: How does Valienamine exert its biological activity, particularly its inhibitory effects?

A: Valienamine acts as a potent glycosidase inhibitor, primarily targeting α-glucosidases. [, , , ] It mimics the structure of the oxocarbenium ion-like transition state formed during the hydrolysis of glycosidic bonds by these enzymes. [, , , ] This structural similarity allows Valienamine to bind competitively to the enzyme's active site, thereby blocking the binding and subsequent hydrolysis of natural substrates. [, , , ]

Q2: What are some of the downstream effects of Valienamine's inhibition of glycosidases?

A: The inhibition of α-glucosidases by Valienamine leads to a reduction in the breakdown of complex sugars like starch and maltose into glucose. [, ] This, in turn, can have significant effects on carbohydrate metabolism. For instance, it can contribute to a decrease in postprandial blood glucose levels, making it relevant for managing diabetes. [, ]

Q3: Can you elaborate on the specific enzymes Valienamine has been shown to inhibit and their roles?

A3: Research indicates that Valienamine effectively inhibits various glycosidases, including:

  • α-Glucosidase: Found in the small intestine, it breaks down starch and disaccharides into glucose. [, ]
  • β-Glucosidase: This enzyme is involved in the hydrolysis of glucosylceramide, a key process for preventing Gaucher disease. [, ]
  • Trehalase: Responsible for hydrolyzing trehalose, a disaccharide found in fungi and insects. []

Q4: How does the stereochemistry of Valienamine affect its inhibitory activity against different glycosidases?

A: Studies have shown that the stereochemistry of Valienamine is crucial for its inhibitory potency and selectivity towards different glycosidases. [, , ] For example, the β-anomer of Valienamine has been found to be a potent inhibitor of β-glucosidase, [, ] while showing less potency against α-glucosidase compared to its α-anomer. [, ]

Q5: What is the molecular formula and weight of Valienamine?

A5: Valienamine is represented by the molecular formula C7H13NO4 and has a molecular weight of 175.18 g/mol.

Q6: Is there spectroscopic data available for the characterization of Valienamine?

A: Yes, Valienamine has been characterized using various spectroscopic techniques. Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ] and Infrared (IR) spectroscopy [] for structural confirmation. These techniques provide detailed information about the arrangement of atoms and functional groups within the Valienamine molecule.

Q7: Beyond its inhibitory action, are there other therapeutic applications being explored for Valienamine?

A: Yes, research indicates that certain Valienamine derivatives, particularly N-alkylated ones like N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV), show promise as potential chemical chaperones for treating lysosomal storage disorders. [, , ]

Q8: What is the mechanism behind the proposed use of Valienamine derivatives as chemical chaperones?

A: These derivatives can enter cells and stabilize misfolded mutant enzymes, specifically mutant forms of β-glucosidase (associated with Gaucher disease) [, ] and β-galactosidase (associated with GM1-gangliosidosis). [] This stabilization aids in the proper trafficking of these enzymes to lysosomes, their site of action, where they can then function to break down accumulated substrates and ameliorate the disease phenotype. []

Q9: Have there been any studies investigating structure-activity relationships for Valienamine and its derivatives?

A: Numerous studies have delved into the structure-activity relationships of Valienamine and its derivatives. [, , , , , ] These investigations focus on how modifications to the Valienamine core structure, such as the introduction of different substituents or changes in stereochemistry, influence its inhibitory potency and selectivity against various glycosidases. [, , , , , ] Understanding these relationships is essential for designing and developing more potent and selective glycosidase inhibitors for therapeutic applications.

Q10: Are there computational chemistry approaches being used in Valienamine research?

A: Computational chemistry plays a significant role in Valienamine research. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of Valienamine and its derivatives with target enzymes. [, ] These in silico studies can provide valuable insights into the binding modes, affinities, and potential mechanisms of action for these molecules, aiding in the design of novel and improved inhibitors or chaperones.

Q11: What can you tell us about the stability and formulation of Valienamine for therapeutic use?

A11: While the research papers provided don't offer specific details about stability and formulation strategies for Valienamine, it's a crucial aspect to consider for therapeutic development. Formulating Valienamine to ensure its stability under various storage conditions and improve its solubility or bioavailability would be crucial for its successful translation into a therapeutic agent.

Q12: Are there any established analytical methods for the detection and quantification of Valienamine?

A12: Several analytical techniques have been employed for Valienamine analysis, including:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization methods for enhanced sensitivity and separation of Valienamine epimers. []
  • Thin Layer Chromatography (TLC): A simple and effective method for separating and quantifying Valienamine and related compounds. []
  • Capillary Zone Electrophoresis (CZE): Useful for the simultaneous determination of Valienamine and related compounds, often in the context of monitoring biosynthesis or degradation processes. []

Q13: Can you provide details on the synthesis of Valienamine, including any notable starting materials or key steps?

A13: Valienamine has been synthesized through various routes, often utilizing naturally occurring chiral starting materials like:

  • (-)-Quinic acid: This readily available compound was used in the enantiospecific synthesis of both Valienamine and 2-epi-valienamine. []
  • D-Glucose: A common starting point for synthesizing Valienamine, often involving ring-closing metathesis as a key step. [, ]
  • (-)-Shikimic acid: Utilized in a novel stereoselective synthesis of both NOV and NOEV. []
  • Quercitols: These chiral compounds, structurally similar to Valienamine, offer a convenient starting point for synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.